Cas no 1012-69-7 (3-(m-Tolylsulfonyl)acrylonitrile)
3-(m-Tolylsulfonyl)acrylonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(m-Tolylsulfonyl)acrylonitrile
- (E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile
- J-510911
- 1012-69-7
- (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile
- DTXSID70744742
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- Inchi: 1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3/b7-3+
- InChI Key: KMJWIAQKSMWTEO-XVNBXDOJSA-N
- SMILES: S(/C=C/C#N)(C1C=CC=C(C)C=1)(=O)=O
Computed Properties
- Exact Mass: 207.03539970g/mol
- Monoisotopic Mass: 207.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.3Ų
3-(m-Tolylsulfonyl)acrylonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138686-1g |
3-(m-Tolylsulfonyl)acrylonitrile |
1012-69-7 | 95% | 1g |
$598.40 | 2023-09-04 |
3-(m-Tolylsulfonyl)acrylonitrile Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(m-Tolylsulfonyl)acrylonitrile
3-(m-Tolylsulfonyl)acrylonitrile: A Comprehensive Overview
3-(m-Tolylsulfonyl)acrylonitrile (CAS No. 1012-69-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an acrylonitrile group with a tolylsulfonyl substituent. The m-tolylsulfonyl group, derived from meta-toluene sulfonyl chloride, imparts distinct electronic and steric properties to the molecule, making it highly valuable in various applications.
The synthesis of 3-(m-Tolylsulfonyl)acrylonitrile involves a multi-step process, typically starting with the reaction of acrylonitrile with an appropriate sulfonylating agent. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. This compound is widely used as an intermediate in the preparation of advanced materials, including polymers, coatings, and pharmaceutical agents.
One of the most notable applications of 3-(m-Tolylsulfonyl)acrylonitrile is in the field of polymer science. Its ability to undergo polymerization under controlled conditions has led to the development of high-performance polymers with tailored mechanical and thermal properties. For instance, researchers have demonstrated the use of this compound in creating thermoresponsive polymers that exhibit phase transitions at specific temperatures, opening new avenues for smart materials.
In addition to its role in polymer synthesis, 3-(m-Tolylsulfonyl)acrylonitrile has found applications in drug delivery systems. Its ability to form stable complexes with biologically active molecules makes it an ideal candidate for encapsulating drugs and controlling their release rates. Recent studies have highlighted its potential in developing nanocarriers for targeted drug delivery, which could significantly enhance therapeutic efficacy while reducing side effects.
The electronic properties of 3-(m-Tolylsulfonyl)acrylonitrile also make it a promising candidate for use in optoelectronic devices. Its conjugated system allows for efficient charge transport, which is critical for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are actively exploring ways to optimize its electronic characteristics further through structural modifications.
From an environmental standpoint, the synthesis and application of 3-(m-Tolylsulfonyl)acrylonitrile have been scrutinized for their sustainability. Efforts are underway to develop greener synthesis routes that utilize renewable feedstocks and minimize waste generation. These advancements align with global initiatives aimed at promoting sustainable chemistry practices.
In conclusion, 3-(m-Tolylsulfonyl)acrylonitrile (CAS No. 1012-69-7) is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical properties, combined with ongoing research into its synthesis and applications, ensure that it will remain a key player in the development of innovative materials and technologies.
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